molecular formula C10H9BrClNO B1411809 3-Bromo-5-chloro-N-cyclopropyl-benzamide CAS No. 1328062-78-7

3-Bromo-5-chloro-N-cyclopropyl-benzamide

Cat. No.: B1411809
CAS No.: 1328062-78-7
M. Wt: 274.54 g/mol
InChI Key: ARLNMTYTDIFAGA-UHFFFAOYSA-N
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Description

Background and Significance of Halogenated Benzamides in Chemical Research

Halogenated benzamide derivatives have established themselves as crucial components in medicinal chemistry and materials science, demonstrating remarkable versatility in their chemical behavior and biological activities. The incorporation of halogen atoms into benzamide frameworks significantly alters their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to various molecular targets. Research has demonstrated that fluorinated benzamide derivatives exhibit increased binding affinity to cereblon protein compared to their non-fluorinated analogs, with compounds displaying lower inhibitory concentration values when fluorine atoms are strategically positioned. The electronic effects of halogen substituents play a fundamental role in determining the reactivity patterns of these compounds, with electron-withdrawing halogens increasing the acidity of amide protons and enhancing the electrophilicity of carbonyl carbons.

The phenomenon of halogen bonding has emerged as a critical factor in the design and function of halogenated benzamides. These non-covalent interactions, particularly involving bromine and iodine atoms, contribute significantly to molecular recognition processes and crystal packing arrangements. Studies have revealed that halogen bonds can form the basis for specific protein inhibition, as demonstrated in cyclin-dependent kinase systems where chlorinated benzimidazole derivatives establish halogen bonds with backbone oxygen atoms in enzyme active sites. The strength and directionality of these interactions make halogenated benzamides valuable tools for understanding structure-activity relationships in biological systems.

Synthetic methodologies for halogenated benzamides have evolved considerably, with modern approaches employing transition metal catalysis to achieve regioselective halogenation. Palladium-catalyzed carbon-hydrogen bond activation has proven particularly effective for introducing halogen substituents at specific positions on benzamide frameworks. These methodologies allow for precise control over substitution patterns, enabling the synthesis of compounds with tailored properties for specific applications. The development of efficient synthetic routes has facilitated the exploration of structure-activity relationships and the optimization of molecular properties for various research applications.

Overview of 3-Bromo-5-chloro-N-cyclopropyl-benzamide: Chemical Identity and Relevance

This compound represents a sophisticated example of halogenated benzamide architecture, incorporating both bromine and chlorine substituents in a meta-relationship on the benzene ring while featuring a cyclopropyl group attached to the amide nitrogen. The compound possesses the molecular formula C₁₀H₉BrClNO and exhibits a molecular weight of 274.54 grams per mole. The systematic name reflects the precise positioning of substituents, with bromine occupying the 3-position and chlorine at the 5-position relative to the carboxamide functionality, while the nitrogen atom bears a cyclopropyl substituent that introduces significant steric and electronic effects.

The molecular structure of this compound can be described using the simplified molecular input line entry system notation as BrC1=CC(Cl)=CC(C(NC2CC2)=O)=C1, which clearly delineates the connectivity pattern and substituent positions. This structural arrangement creates a highly substituted aromatic system with distinct electronic properties arising from the combined influence of electron-withdrawing halogen atoms and the unique geometric constraints imposed by the cyclopropyl ring. The compound is catalogued under the Chemical Abstracts Service registry number 1328062-78-7, providing a unique identifier for database searches and chemical procurement.

Table 1: Fundamental Chemical Properties of this compound

Property Value Reference
Molecular Formula C₁₀H₉BrClNO
Molecular Weight 274.54 g/mol
Chemical Abstracts Service Number 1328062-78-7
Simplified Molecular Input Line Entry System BrC1=CC(Cl)=CC(C(NC2CC2)=O)=C1
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 1
Rotatable Bond Count 2

The structural complexity of this compound positions it as an important research compound for investigating the effects of multiple halogen substituents on molecular behavior. The presence of both bromine and chlorine atoms provides opportunities for studying differential halogen bonding interactions and their influence on crystal packing and molecular recognition processes. Recent crystallographic studies of related brominated benzamide derivatives have revealed the formation of unique halogen bonding patterns, including triangular arrangements of bromine atoms that contribute to supramolecular organization. These findings suggest that this compound may exhibit similar interesting solid-state properties.

The cyclopropyl substituent on the amide nitrogen introduces additional structural complexity through its ring strain and unique geometric constraints. Cyclopropyl groups are known to influence the conformational preferences of amide bonds and can significantly affect the lipophilicity and metabolic stability of organic compounds. In the context of this compound, the cyclopropyl group may interact with the halogen substituents through space, potentially influencing the overall molecular conformation and reactivity patterns. The combination of multiple halogens with the cyclopropyl functionality creates a unique chemical environment that warrants detailed investigation.

Scope and Objectives of the Review

The primary objective of this comprehensive review is to consolidate current knowledge regarding this compound and position it within the broader context of halogenated benzamide chemistry. This analysis encompasses detailed examination of the compound's structural characteristics, synthetic accessibility, and potential research applications while highlighting the unique features that distinguish it from other halogenated benzamide derivatives. The review aims to provide researchers with a thorough understanding of the molecular properties that make this compound particularly interesting for chemical and biological investigations.

A secondary objective involves evaluating the synthetic methodologies that could be employed for the preparation of this compound and related analogs. The examination of catalytic processes for halogenated benzamide synthesis, particularly those involving transition metal-mediated carbon-hydrogen bond functionalization, provides crucial insights into the accessibility of such compounds for research purposes. Understanding the synthetic landscape is essential for determining the feasibility of structure-activity relationship studies and the development of analogs with modified properties.

Table 2: Research Applications and Potential Areas of Investigation

Research Area Relevance to this compound Supporting Evidence
Halogen Bonding Studies Multiple halogen substituents enable investigation of cooperative halogen bonding effects
Synthetic Methodology Development Serves as a target compound for evaluating halogenation protocols
Structure-Activity Relationship Studies Provides a platform for systematic modification and property optimization
Crystallographic Analysis Complex substitution pattern offers opportunities for solid-state structure determination
Computational Chemistry Multi-halogenated structure suitable for theoretical modeling and prediction

The scope of this review extends beyond the immediate chemical properties of this compound to encompass broader implications for halogenated benzamide research. By examining the compound within the context of related structures and established structure-activity relationships, this analysis aims to identify opportunities for further investigation and potential applications in various research domains. The review synthesizes information from diverse sources to provide a comprehensive foundation for future research endeavors involving this compound and its derivatives.

Properties

IUPAC Name

3-bromo-5-chloro-N-cyclopropylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-7-3-6(4-8(12)5-7)10(14)13-9-1-2-9/h3-5,9H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARLNMTYTDIFAGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC(=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-N-cyclopropyl-benzamide typically involves the following steps:

    Bromination and Chlorination: The starting material, benzamide, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 3 and 5 positions, respectively.

    Cyclopropylation: The amide nitrogen is then reacted with cyclopropylamine under suitable conditions to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloro-N-cyclopropyl-benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemical Properties and Reactivity

The molecular formula of 3-Bromo-5-chloro-N-cyclopropyl-benzamide is C10H11BrClN2O, with a molecular weight of approximately 276.56 g/mol. The presence of the halogen substituents (bromine and chlorine) contributes to its electron-withdrawing characteristics, which can facilitate electrophilic aromatic substitution reactions. This property allows for further functionalization of the benzene ring, potentially leading to the development of new derivatives with enhanced biological activities.

Key Chemical Reactions:

  • Electrophilic Aromatic Substitution: The halogens enhance reactivity towards electrophiles.
  • Nucleophilic Substitution: The presence of halogens may allow for nucleophilic attacks, leading to diverse derivatives.
  • Hydrolysis: Under acidic or basic conditions, the amide group can undergo hydrolysis, producing carboxylic acids and amines.

Potential Pharmacological Applications:

  • Enzyme Inhibition: Targeting ectonucleotidases may lead to therapeutic applications in managing inflammation and thrombosis.
  • Cancer Research: The compound may serve as a lead for developing new anticancer agents by modulating specific enzyme targets.
  • Neuroinflammatory Disorders: Similar compounds have shown promise in treating conditions like multiple sclerosis and Alzheimer's disease due to their ability to modulate neurotransmitter release .

Case Studies and Research Findings

While specific case studies on this compound are sparse, related research provides insights into its potential applications:

  • Enzyme Inhibition Studies: Investigations into similar benzamide derivatives have demonstrated their efficacy in inhibiting ectonucleotidases, suggesting that this compound could exhibit similar properties.
  • Molecular Docking Studies: Preliminary molecular docking studies indicate that this compound may bind effectively to targets within human ectonucleotidase families, which warrants further experimental validation.
  • Therapeutic Applications: Research into crystalline forms of related compounds has shown promise in treating neuroinflammatory disorders such as multiple sclerosis and Alzheimer's disease, highlighting the therapeutic potential of structurally similar compounds .

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-N-cyclopropyl-benzamide involves its interaction with specific molecular targets. The bromine and chlorine substituents, along with the cyclopropyl group, contribute to its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of 3-bromo-5-chloro-N-cyclopropyl-benzamide and its analogs, derived from the provided evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Structural Features Reference
This compound C₁₀H₉BrClNO 274.55 Br (3), Cl (5), N-cyclopropyl Rigid cyclopropyl group, dual halogens
5-Bromo-N-(3-chloro-2-methylphenyl)-2-fluorobenzamide C₁₄H₁₀BrClFNO 342.59 Br (5), Cl (2-methylphenyl), F (2) Bulky methylphenyl group, trifluorinated
3-Bromo-N-cyclopropyl-5-fluorobenzamide C₁₀H₉BrFNO 258.09 Br (3), F (5), N-cyclopropyl Fluorine substitution, smaller halogen
3-Bromo-5-fluoro-N-propylbenzamide C₁₀H₁₁BrFNO 260.10 Br (3), F (5), N-propyl Linear alkyl chain, reduced steric bulk
4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide C₁₇H₁₀BrClF₅NO₂ 503.62 Br (4), Cl (2,6-F-phenyl), F (5), trifluoropropoxy (2) Complex substituents, high lipophilicity

Key Comparative Analysis:

Halogen Effects :

  • The chlorine substituent in this compound provides greater lipophilicity compared to its fluorine analog (3-bromo-5-fluoro-N-cyclopropyl-benzamide, ). Chlorine’s larger atomic radius and polarizability may enhance membrane permeability but reduce solubility in aqueous media.
  • The trifluoropropoxy group in the compound from introduces extreme electronegativity and metabolic stability, a feature absent in the target compound .

The 2-methylphenyl group in ’s compound adds steric bulk, which could hinder interaction with flat binding pockets .

Synthetic Accessibility :

  • The target compound’s synthesis likely follows routes similar to those for ’s analog, which achieved a 90% yield using acyl chloride intermediates . Substituting chlorine for fluorine at position 5 would require adjusting halogenation conditions.

Research Findings and Implications

  • Structural Rigidity : Cyclopropyl-substituted benzamides (e.g., ) are often explored in kinase inhibitors due to their ability to occupy hydrophobic pockets .
  • Halogen Positioning : The 3-bromo-5-chloro substitution pattern may optimize π-stacking interactions in aromatic binding sites, as seen in sulfonamide derivatives () .
  • Thermodynamic Stability : Chlorine’s higher atomic weight compared to fluorine could improve crystallinity, aiding in X-ray structure determination using programs like SHELXL () .

Biological Activity

3-Bromo-5-chloro-N-cyclopropyl-benzamide is an organic compound that has garnered attention for its potential biological activities, primarily due to its structural characteristics. This article explores the biological activity of this compound, focusing on its mechanisms, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C10_{10}H9_{9}BrClNO. The presence of bromine and chlorine substituents on the benzene ring, along with a cyclopropyl group attached to the amide nitrogen, contributes to its unique chemical reactivity and potential biological effects. The electron-withdrawing nature of these halogens enhances the compound's ability to undergo electrophilic aromatic substitution reactions, which may facilitate further functionalization and biological interactions.

The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor , particularly targeting ectonucleotidases involved in physiological processes such as inflammation and thrombosis. The structural features of the compound allow for significant binding affinity towards these targets, potentially leading to selective inhibition .

Biological Activity Overview

The compound's biological activity can be summarized as follows:

Comparative Analysis with Related Compounds

A comparative analysis highlights the uniqueness of this compound against structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
2-Amino-3-bromo-5-chloro-N-(1-cyclopropylethyl)benzamideContains an amino group instead of an amidePotentially increased solubility due to amino group
3-Bromo-5-chloro-N-isopropyl-benzamideIsopropyl group instead of cyclopropylDifferent steric hindrance effects
N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamideIncorporates a morpholine ringOffers different pharmacological profiles

The unique combination of bromine and chlorine substituents along with the cyclopropyl group in this compound influences its reactivity and biological activity significantly compared to these derivatives.

Case Studies and Research Findings

  • Inhibition Studies : A study evaluating various sulfamoyl benzamides found that compounds similar to this compound exhibited significant inhibition of h-NTPDase1 with IC50_{50} values around 2.88 ± 0.13 μM. This suggests that modifications in the benzamide structure can lead to enhanced inhibitory potency against specific targets .
  • Molecular Docking Studies : Computational studies have indicated that this compound could exhibit significant binding affinity towards human ectonucleotidase families through hydrogen bonding and π-π stacking interactions. These findings necessitate further experimental validation to confirm these interactions in biological systems .

Q & A

Q. Table 1: Representative Reaction Conditions

PrecursorSolventBaseYield (%)Reference
3-Bromo-5-chlorobenzoyl chlorideDCMEt₃N78
CyclopropylamineTHFNaH65

Advanced: How can computational tools predict feasible synthetic pathways for structurally related benzamide derivatives?

Answer:
Retrosynthetic analysis using AI-driven platforms (e.g., PubChem’s synthesis planner) evaluates precursor relevance and reaction plausibility. For example:

  • Template-based prediction : Systems like Pistachio or Reaxys databases identify analogous reactions (e.g., amide couplings with cyclopropyl groups) .
  • Precursor scoring : Prioritize precursors with high availability and compatibility (e.g., halogenated benzoic acids vs. esters).
  • Mechanistic validation : Density Functional Theory (DFT) calculations assess energy barriers for key steps like cyclopropane ring stability under acidic conditions .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR spectroscopy :
    • ¹H NMR : Identify cyclopropyl protons (δ 0.5–1.5 ppm) and aromatic protons (δ 7.0–8.5 ppm).
    • ¹³C NMR : Confirm carbonyl carbon (δ ~165 ppm) and halogenated aromatic carbons .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 302.98) .
  • IR spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~3300 cm⁻¹) .

Advanced: How do crystallographic studies resolve structural ambiguities in halogenated benzamides?

Answer:
Single-crystal X-ray diffraction (SCXRD) provides atomic-level insights:

  • Crystal system : Monoclinic systems (e.g., P2₁/c) are common for halogenated benzamides due to planar aromatic rings and intermolecular halogen bonding .
  • Bond angles/lengths : Measure Br-C (1.89–1.92 Å) and Cl-C (1.74–1.76 Å) distances to confirm substitution patterns .
  • Packing analysis : Identify π-π stacking (3.5–4.0 Å) and hydrogen-bonding networks (N-H···O=C) influencing stability .

Q. Table 2: Crystallographic Data for Analogous Compounds

CompoundSpace GroupHalogen Bond Length (Å)Reference
N-(5-Bromo-2-chlorobenzyl)sulfonamideP2₁/cBr-C: 1.90
3-Chloro-N-phenylbenzamideP2₁/cCl-C: 1.75

Basic: How can researchers mitigate contradictions in reported biological activity data for halogenated benzamides?

Answer:

  • Assay standardization : Use consistent cell lines (e.g., E. coli for antibacterial studies) and controls (e.g., ciprofloxacin) .
  • Solubility optimization : Adjust DMSO concentration (<1% v/v) to prevent false negatives in cell-based assays.
  • Dose-response validation : Perform IC₅₀/EC₅₀ curves across ≥3 independent replicates to confirm potency thresholds .

Advanced: What mechanistic hypotheses explain the bioactivity of halogenated benzamides against bacterial enzymes?

Answer:

  • Target identification : Similar compounds inhibit Acps-Pptase enzymes via competitive binding to the acyl carrier protein (ACP) domain, disrupting fatty acid biosynthesis .
  • Dual-target engagement : Halogen substituents (Br/Cl) enhance hydrophobic interactions with enzyme pockets, while the cyclopropyl group stabilizes binding via van der Waals forces .
  • Pathway analysis : RNA-seq or proteomics reveals downstream effects on lipid metabolism genes (e.g., fabH, accD) .

Basic: What are common pitfalls in purifying this compound?

Answer:

  • Chromatography : Use silica gel with medium polarity (e.g., hexane:EtOAc 3:1) to separate halogenated byproducts.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to avoid co-precipitation of unreacted amines .
  • HPLC validation : Monitor purity (>95%) using C18 columns and UV detection at 254 nm .

Advanced: How do substituent effects (Br, Cl, cyclopropyl) influence the electronic structure of benzamides?

Answer:

  • Hammett analysis : Electron-withdrawing halogens (σₚ Br: +0.26, Cl: +0.23) increase amide electrophilicity, enhancing reactivity in nucleophilic substitutions .
  • Cyclopropyl strain : Ring strain (~27 kcal/mol) alters conjugation with the benzamide core, red-shifting UV absorbance (λmax ~280 nm) .
  • DFT simulations : Frontier molecular orbital (FMO) analysis predicts HOMO-LUMO gaps (~4.5 eV) for redox stability .

Notes

  • Methodological focus : Emphasizes reproducible experimental design and computational validation.
  • Conflict resolution : Cross-references PubChem, crystallographic databases, and peer-reviewed synthesis protocols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-5-chloro-N-cyclopropyl-benzamide
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3-Bromo-5-chloro-N-cyclopropyl-benzamide

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